An In-depth Technical Guide to 2-Chlorobutanoic Acid-d6
An In-depth Technical Guide to 2-Chlorobutanoic Acid-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for 2-Chlorobutanoic acid-d6. This deuterated analogue of 2-chlorobutanoic acid serves as a crucial internal standard for mass spectrometry-based quantitative analysis in pharmacokinetic and metabolic studies, particularly in the investigation of chlorinated fatty acids and their roles in various physiological and pathological processes.
Core Chemical Properties
2-Chlorobutanoic acid-d6 is a stable isotope-labeled version of 2-chlorobutanoic acid, where six hydrogen atoms have been replaced with deuterium (B1214612). This isotopic substitution results in a mass shift that allows for its clear differentiation from the endogenous, non-labeled compound in biological matrices, without significantly altering its chemical behavior.
Table 1: General and Physical Properties of 2-Chlorobutanoic Acid-d6
| Property | Value | Reference |
| Chemical Name | 2-Chlorobutanoic acid-d6 | N/A |
| Synonyms | (±)-2-Chlorobutyric-2,3,3,4,4,4-d6 Acid | N/A |
| CAS Number | 1219802-13-7 | [1] |
| Molecular Formula | C₄HD₆ClO₂ | [2] |
| Molecular Weight | 128.59 g/mol | [2] |
| Exact Mass | 128.051117 u | [2] |
| Isotopic Purity | ≥98 atom % D | [1] |
| Chemical Purity | ≥98% | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
Table 2: Estimated Physical Properties (based on non-deuterated 2-Chlorobutanoic Acid)
| Property | Value | Reference |
| Density | ~1.2 g/cm³ | [2][4] |
| Boiling Point | ~203 °C at 760 mmHg | [2][4] |
| Flash Point | ~77 °C | [2] |
| Solubility | Soluble in water and organic solvents | [3] |
| LogP | 0.83 | [2] |
Experimental Protocols
Synthesis of 2-Chlorobutanoic Acid-d6
A plausible synthetic route for 2-Chlorobutanoic acid-d6 involves the deuteration of a suitable precursor followed by chlorination. One general and efficient method for preparing α-deuterated carboxylic acids is through the hydrogen-deuterium exchange and decarboxylation of a corresponding malonic acid derivative in the presence of deuterium oxide (D₂O).
Protocol: Synthesis via Deuteration and Chlorination
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Deuteration of Diethyl Ethylmalonate:
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To a solution of diethyl ethylmalonate in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran), add a strong base such as sodium hydride (NaH) at 0 °C under an inert atmosphere (e.g., argon).
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Stir the mixture for 30 minutes to form the enolate.
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Add deuterium oxide (D₂O) dropwise to the reaction mixture and allow it to warm to room temperature.
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Stir for 12-24 hours to ensure complete H/D exchange at the α-position.
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Quench the reaction by carefully adding DCl in D₂O until the solution is acidic.
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Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain diethyl ethyl-d-malonate.
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Hydrolysis and Decarboxylation to Butanoic Acid-d2:
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Reflux the diethyl ethyl-d-malonate with a solution of potassium hydroxide (B78521) in D₂O/ethanol-d6 for 4-6 hours.
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Cool the reaction mixture and acidify with concentrated DCl in D₂O.
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Heat the mixture to reflux to effect decarboxylation, yielding butanoic-2-d acid.
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-
Synthesis of Butanoic Acid-d6 (Alternative Starting Material):
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Commercially available butanoic acid-d7 can be used as a starting material for a more direct synthesis, bypassing the need for initial deuteration steps.
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-
α-Chlorination (Hell-Volhard-Zelinsky Reaction):
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To butanoic acid-d6 (or the synthesized butanoic-2-d acid which will undergo further H/D exchange under reaction conditions if not fully deuterated), add a catalytic amount of red phosphorus.
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Slowly add chlorine gas (Cl₂) or thionyl chloride (SOCl₂) to the mixture while stirring and gently heating.
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The reaction is typically carried out in the absence of a solvent.
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Continue the reaction until the evolution of HCl gas ceases.
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Carefully add D₂O to the reaction mixture to hydrolyze the intermediate acid chloride.
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Purify the resulting 2-Chlorobutanoic acid-d6 by distillation under reduced pressure.
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Analytical Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for confirming the structure and isotopic enrichment of 2-Chlorobutanoic acid-d6.
Protocol: NMR Analysis
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Sample Preparation: Dissolve 5-10 mg of the synthesized 2-Chlorobutanoic acid-d6 in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6). Add a drop of D₂O to exchange the acidic proton of the carboxylic acid, which simplifies the spectrum.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition:
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Acquire a standard ¹H NMR spectrum. The absence or significant reduction of proton signals corresponding to the butanoic acid backbone will confirm successful deuteration. Residual proton signals can be used to quantify the isotopic purity.
-
-
¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C NMR spectrum. The carbon signals will show characteristic splitting patterns due to coupling with deuterium (C-D coupling), providing further evidence of deuteration. The chemical shifts will be slightly different from the non-deuterated compound due to isotope effects.
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Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.
2. Mass Spectrometry (MS)
MS is the primary technique for utilizing 2-Chlorobutanoic acid-d6 as an internal standard.
Protocol: Mass Spectrometric Analysis
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Sample Preparation: Prepare a stock solution of 2-Chlorobutanoic acid-d6 in a suitable solvent (e.g., acetonitrile). For use as an internal standard, spike a known amount into biological samples (e.g., plasma, tissue homogenates) prior to extraction.
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Instrumentation: Employ a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.
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LC-MS Method:
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Develop a reverse-phase LC method to separate 2-chlorobutanoic acid from other matrix components. A C18 column with a gradient of water and acetonitrile (B52724) containing 0.1% formic acid is a common starting point.
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Set the mass spectrometer to operate in negative ion mode for the detection of the deprotonated molecule [M-H]⁻.
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Acquire data in full scan mode to observe the mass-to-charge ratio (m/z) of the molecular ion. The expected m/z for the [M-H]⁻ of 2-Chlorobutanoic acid-d6 is approximately 127.04.
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For quantitative analysis, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and specificity. The fragmentation pattern can be determined by tandem mass spectrometry (MS/MS). The presence of the chlorine atom will result in a characteristic isotopic pattern ([M+2] peak at approximately 32% of the M peak), which aids in identification.
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Application in Research
2-Chlorobutanoic acid-d6 is primarily used as an internal standard in quantitative bioanalytical methods for the determination of endogenous or xenobiotic 2-chlorobutanoic acid and other related chlorinated fatty acids. These compounds are of interest as they can be formed in vivo through the action of myeloperoxidase in inflammatory conditions and have been implicated in various pathologies.
References
- 1. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 3. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 4. A highly selective decarboxylative deuteration of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
